N-Desmethyldanofloxacin N-Desmethyldanofloxacin
Brand Name: Vulcanchem
CAS No.: 108461-04-7
VCID: VC20794512
InChI: InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O
Molecular Formula: C18H18FN3O3
Molecular Weight: 343.4 g/mol

N-Desmethyldanofloxacin

CAS No.: 108461-04-7

Cat. No.: VC20794512

Molecular Formula: C18H18FN3O3

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyldanofloxacin - 108461-04-7

Specification

CAS No. 108461-04-7
Molecular Formula C18H18FN3O3
Molecular Weight 343.4 g/mol
IUPAC Name 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1
Standard InChI Key LHZDPJRHQVYKPA-ONGXEEELSA-N
Isomeric SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4C[NH2+]5)F)C(=O)[O-]
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4C[NH2+]5)F)C(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator